molecular formula C9H14N2S B3199945 3-[(1,3-Thiazol-2-yl)methyl]piperidine CAS No. 1017215-27-8

3-[(1,3-Thiazol-2-yl)methyl]piperidine

Cat. No.: B3199945
CAS No.: 1017215-27-8
M. Wt: 182.29 g/mol
InChI Key: OVWNJEPOYONWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-Thiazol-2-yl)methyl]piperidine ( 1017215-27-8) is a high-value heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates two privileged pharmacophores—a piperidine ring and a 1,3-thiazole ring—whose hybridization is a common strategy for creating novel bioactive molecules . The compound is supplied with a defined molecular formula of C 9 H 14 N 2 S and a molecular weight of 182.29 g/mol . This building block is primarily utilized in research and development programs aimed at creating new therapeutic agents. Thiazole derivatives, as a class, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties . Furthermore, thiazole-containing compounds have found application in the development of agrochemicals, with some derivatives demonstrating discrete herbicidal activity and plant growth-regulating effects . Researchers value this compound as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly through further functionalization of the piperidine nitrogen or the thiazole ring. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-3-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h4-5,8,10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWNJEPOYONWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular and Cellular Mechanisms of Action for 3 1,3 Thiazol 2 Yl Methyl Piperidine

Target Identification and Validation Strategies

The initial and most critical step in elucidating the mechanism of action of a novel compound is the identification of its molecular target(s). Target identification strategies are designed to pinpoint the specific biomolecules, typically proteins, with which the compound interacts to produce a physiological response.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a specific molecule from a complex biological mixture, such as a cell lysate. In the context of 3-[(1,3-Thiazol-2-yl)methyl]piperidine, this would involve immobilizing the compound onto a solid support matrix. This "bait" is then used to "fish" for its binding partners from the cellular proteome. Proteins that bind to the immobilized compound are retained on the column, while non-binding proteins are washed away. The captured proteins are then eluted and identified using proteomic techniques, primarily mass spectrometry.

Table 1: Hypothetical Data from Affinity Chromatography-Mass Spectrometry

ParameterValue
Immobilized Ligand This compound
Biological Sample Human neuroblastoma cell lysate
Identified Protein Hit [Hypothetical Protein Name]
Protein Accession No. [Hypothetical Accession Number]
Peptide Sequences Matched [Hypothetical Peptide Sequences]
Score [Hypothetical Score]

This table illustrates the type of data that would be generated from such an experiment. No such data has been published for this compound.

Subsequent to identification, validation of the interaction is crucial. This can be achieved through various methods, including western blotting to confirm the presence of the identified protein in the eluted fraction and co-immunoprecipitation to verify the interaction within a cellular context.

Currently, there are no published studies that have utilized affinity chromatography and proteomic approaches to identify the molecular target of this compound.

Receptor Binding and Ligand-Binding Kinetics Studies

Once a putative target has been identified, the next step is to characterize the binding interaction between the compound and the target in detail. This involves determining the affinity, kinetics, and thermodynamics of the binding event.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying the interaction of a ligand with its receptor. This technique typically involves the use of a radiolabeled form of a known ligand that binds to the target receptor. The binding of this radioligand is then competed with increasing concentrations of the unlabeled test compound, in this case, this compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki), a measure of the compound's binding affinity, can be calculated.

Saturation binding experiments, using a radiolabeled version of this compound itself, could also be performed to determine the equilibrium dissociation constant (Kd) and the density of the receptor in a given tissue or cell preparation (Bmax).

There are no publicly available data from radioligand binding assays for this compound.

Surface Plasmon Resonance (SPR) Analysis of Molecular Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment to study this compound, the purified target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This technique provides a wealth of information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Table 2: Illustrative SPR Kinetic Data

AnalyteLigand (Immobilized)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
This compound[Hypothetical Target Protein][Value][Value][Value]

This table represents the type of kinetic parameters that would be obtained from an SPR analysis. No such experimental data has been reported for this compound.

To date, no studies have been published detailing the use of SPR to analyze the molecular interactions of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes that occur upon the binding of two molecules. This method provides a complete thermodynamic profile of the binding interaction in a single experiment. In an ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured.

From the resulting data, the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH) can be determined. From these values, the entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can be calculated, providing deep insights into the driving forces of the molecular recognition process.

Table 3: Example of Thermodynamic Parameters from ITC

Interacting MoleculesKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
This compound + [Hypothetical Target Protein][Value][Value][Value][Value][Value]

This table is an example of the thermodynamic data that can be obtained through ITC. There is no published ITC data for the interaction of this compound with any biological target.

No research has been published on the use of Isothermal Titration Calorimetry to study the binding thermodynamics of this compound.

Enzymatic Assays and Inhibition Kinetics

Information regarding the inhibitory effects of this compound on specific enzymes is not available in the current body of scientific literature. To characterize its profile as a potential enzyme inhibitor, future research would need to include:

Enzyme Inhibition Assays: Determining the concentration-response relationship to calculate IC50 values against a panel of relevant enzymes.

Inhibition Kinetics Studies: Performing kinetic analyses (e.g., Michaelis-Menten kinetics) to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the inhibition constant (Ki).

A representative data table for such findings would typically be presented as follows:

Target EnzymeIC50 (nM)Ki (nM)Type of Inhibition
Data Not Available
Data Not Available

Cellular Pathway Modulation by this compound

The specific effects of this compound on intracellular signaling cascades and gene regulation have not been documented. Future investigations would be required in the following areas:

Signal Transduction Pathway Analysis (e.g., Western Blot, ELISA)

Research is needed to assess how this compound may alter the phosphorylation status or expression levels of key proteins within specific signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB).

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

Studies utilizing techniques like RNA-sequencing or quantitative PCR would be necessary to understand if this compound treatment leads to significant changes in the transcriptional landscape of cells.

High-Content Imaging for Cellular Phenotypic Changes

The use of automated microscopy and image analysis could reveal compound-induced changes in cellular morphology, protein localization, or other phenotypic markers. No such studies have been published for this compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

There is no available research to determine the specific binding site and mechanism of action for this compound on any potential protein targets. Future studies would involve:

Radioligand Binding Assays: To determine if the compound competes with known orthosteric ligands for the primary binding site.

Functional Assays in the Presence of Orthosteric Agonists/Antagonists: To investigate potential allosteric modulation of receptor function.

Functional Assays in Recombinant Cell Lines and Primary Cell Cultures

The functional consequences of cellular exposure to this compound remain uncharacterized. Necessary future experiments would include assessing its effects on cellular processes such as proliferation, apoptosis, migration, or secretion in both engineered cell lines and more physiologically relevant primary cells.

Cell Line/Primary Cell TypeFunctional AssayEndpoint MeasuredResult
Data Not Available
Data Not Available

Preclinical Pharmacological and Biological Evaluation of 3 1,3 Thiazol 2 Yl Methyl Piperidine

In Vitro Pharmacological Characterization

No studies reporting the in vitro pharmacological characterization of 3-[(1,3-Thiazol-2-yl)methyl]piperidine were identified.

Cell-Based Functional Assays (e.g., Calcium Flux, Reporter Gene Assays)

There is no available data from cell-based functional assays such as calcium flux or reporter gene assays to characterize the activity of this compound.

Electrophysiological Recordings (e.g., Patch Clamp for Ion Channels)

No electrophysiological studies, such as patch-clamp experiments, have been published that investigate the effects of this compound on ion channels.

Cellular Viability and Proliferation Assays in Disease Models

Information regarding the impact of this compound on cellular viability and proliferation in any disease models is not available in the scientific literature.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

No in vitro ADME profile for this compound has been publicly reported.

Membrane Permeability Studies (e.g., Caco-2, PAMPA)

There are no published results from membrane permeability assays, such as Caco-2 or PAMPA, for this compound.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 3 1,3 Thiazol 2 Yl Methyl Piperidine Derivatives

Design and Synthesis of Analogs with Modifications to the Thiazole (B1198619) Ring

The thiazole ring is a cornerstone of many pharmacologically active compounds, and its modification is a key strategy in analog design. nih.govbepls.com Synthetic approaches to thiazole derivatives are well-established, with the Hantzsch thiazole synthesis and its variations being a common method. nih.govresearchgate.net These methods allow for the introduction of a wide array of substituents onto the thiazole ring, enabling a thorough exploration of its structure-activity relationship (SAR).

Research into related structures, such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), has shown that modifications to the thiazole ring significantly impact potency. ebi.ac.uk For instance, replacing the methyl group at the C2 position of the thiazole with larger alkyl groups or polar substituents can probe the steric and electronic requirements of the target's binding pocket.

The synthesis of such analogs typically involves the reaction of α-haloketones with thioamides. bepls.com By varying the starting materials, chemists can systematically introduce different functional groups at positions 2, 4, and 5 of the thiazole ring. For example, using different thioamides allows for the installation of various alkyl, aryl, or heterocyclic groups at the C2-position. Similarly, modifications at the C4 and C5 positions can be achieved by starting with appropriately substituted α-halocarbonyl compounds. nih.govijper.org

Computational Chemistry and Cheminformatics Applied to 3 1,3 Thiazol 2 Yl Methyl Piperidine

Molecular Docking and Scoring for Target Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in hypothesizing the molecular basis of a ligand's activity and can be used to screen virtual libraries of compounds against a known target or to predict potential targets for a novel compound.

In the context of 3-[(1,3-Thiazol-2-yl)methyl]piperidine, a molecular docking study would commence with the generation of a 3D conformation of the molecule. This model would then be placed into the binding site of a selected protein target. An algorithm would systematically explore various orientations and conformations of the ligand within the binding site, calculating the binding affinity for each pose using a scoring function. The resulting score, typically expressed in kcal/mol, estimates the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.

Studies on related structures highlight the utility of this approach. For instance, docking studies on novel piperidin-4-one derivatives have been used to predict their binding affinity to specific enzymes, with results showing good correlation with experimental activity. benthamdirect.com In one such study, a derivative (compound 2d) exhibited a strong docking score of -8.2 kcal/mol, surpassing the standard drug ciprofloxacin (B1669076) (-7.8 kcal/mol). benthamdirect.com Similarly, various 2,4-disubstituted thiazole (B1198619) derivatives have been docked into the colchicine (B1669291) binding site of tubulin to explore their potential as anticancer agents. nih.gov These studies revealed free binding energies ranging from -13.88 to -14.50 kcal/mol, which were superior to the reference compound combretastatin (B1194345) A-4 (-13.42 kcal/mol), indicating a strong binding potential. nih.gov The thiazole ring, in these cases, was often found to be crucial for binding, participating in noncovalent interactions such as sulfur bonds and arene-H bonds. nih.gov

For this compound, docking could elucidate how the thiazole and piperidine (B6355638) moieties contribute to binding. The nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors or participate in other noncovalent interactions, while the piperidine ring could engage in hydrophobic or van der Waals interactions. nih.gov

Table 1: Illustrative Molecular Docking Scores of Related Heterocyclic Compounds This table presents examples of docking scores from studies on compounds containing piperidine or thiazole moieties, demonstrating the typical range of binding energies observed.

Compound ClassTarget ProteinExample Docking Score (kcal/mol)Reference
Piperidin-4-one derivativeBacterial DNA gyrase-8.2 benthamdirect.com
Thiazole derivative (Compound 7c)Tubulin-14.15 nih.gov
Thiazole derivative (Compound 9a)Tubulin-14.50 nih.gov
Thiazole derivative (Compound 4h)EGFR Tyrosine Kinase-10.8 mdpi.com

This data is illustrative and derived from studies on analogous compounds, not this compound itself.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. By simulating the movements and interactions of all atoms in the system, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein, and provide a more detailed understanding of the binding mechanism.

An MD simulation for a complex of this compound and a predicted target protein would typically run for nanoseconds or even microseconds. The analysis of the simulation trajectory would focus on parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable RMSD plot over time suggests that the ligand remains securely bound in the active site. nih.gov

Research on G-protein coupled receptors (GPCRs), a common target for drugs containing piperidine moieties, frequently employs MD simulations. nih.govnih.gov These simulations have shown that while the core of a ligand, such as the piperidine ring, may remain stably anchored through key interactions, more flexible parts of the molecule can fluctuate and adopt various orientations. nih.gov Such studies are crucial for understanding how a ligand can adapt to the dynamic nature of a protein's binding pocket. Similarly, MD simulations have been used to study piperidine derivatives as potential inhibitors for targets like the human murine double minute 2 (HDM2) protein, helping to validate docking results and understand the mechanism of interaction at an atomic level. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

The scaffold of this compound can serve as a starting point for designing new, potentially more potent and selective molecules using both ligand-based and structure-based drug design approaches.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Starting with a set of known active compounds that are structurally related to this compound, one could develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net A QSAR model, for instance, would create a mathematical relationship between the structural properties of the molecules and their biological activity, which could then be used to predict the activity of newly designed compounds. researchgate.netscilit.com

Structure-Based Drug Design: When the 3D structure of a target protein is available, this method uses the structural information to design ligands that fit perfectly into the binding site. Following initial docking of this compound, a medicinal chemist could visually inspect the complex and identify opportunities for improvement. For example, if an empty hydrophobic pocket is adjacent to the piperidine ring, a derivative could be designed with an added hydrophobic group to fill this pocket, potentially increasing binding affinity. Studies on thiazole derivatives as PI3K/mTOR inhibitors have successfully used this approach, designing compounds that retain the key thiazole ring while adding or modifying other groups to optimize interactions with the target enzymes. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based technique for identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. youtube.comyoutube.com

To apply this to this compound, one would first need a set of active molecules with a similar mechanism of action. A computational algorithm would then analyze their 3D structures and conformations to generate a pharmacophore model. This model represents a 3D query that can be used to rapidly screen large compound databases (virtual screening). researchgate.net The goal is to identify other structurally diverse molecules that match the pharmacophore and are therefore likely to be active. This approach is highly effective for discovering novel chemical scaffolds that could lead to new therapeutic agents.

Prediction of ADME Properties using Computational Methods

A promising drug candidate must not only bind effectively to its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational methods, often referred to as in silico ADME, play a crucial role in predicting these properties early in the drug discovery process, saving time and resources.

For this compound, various ADME parameters can be calculated based on its structure. Numerous studies on piperidine- and thiazole-based compounds have demonstrated the utility of these predictions. benthamdirect.comresearchgate.netresearchgate.net Key predicted properties include:

Lipophilicity (miLogP): Affects solubility, permeability, and plasma protein binding.

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed after oral administration.

Blood-Brain Barrier (BBB) Permeability: Indicates if the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Drug-Likeness: Evaluates the compound's structure based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net

Table 2: Representative in silico ADME/T Predictions for Piperidine-Containing Scaffolds This table showcases the types of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity parameters that are commonly predicted for drug candidates containing piperidine or similar heterocyclic moieties.

ADME/T ParameterDescriptionTypical Predicted Value Range for Drug-Like MoleculesReference
Molecular Weight (MW)Mass of the molecule< 500 g/mol researchgate.net
LogPOctanol-water partition coefficient, a measure of lipophilicity< 5 researchgate.net
Hydrogen Bond DonorsNumber of N-H or O-H bonds< 5 researchgate.net
Hydrogen Bond AcceptorsNumber of N or O atoms< 10 researchgate.net
GI AbsorptionPrediction of absorption from the gutHigh researchgate.net
BBB PermeabilityPrediction of ability to cross the blood-brain barrierVaries based on target researchgate.netnih.gov
CYP2D6 InhibitionPotential to inhibit a key metabolic enzymeYes/No researchgate.net
ToxicityPrediction of various toxic effects (e.g., mutagenicity)Low risk researchgate.net

This data is illustrative of the parameters evaluated in computational ADME studies and does not represent actual data for this compound.

Retrospective Analysis of Binding Energetics and Conformational Preferences

A retrospective analysis combines data from multiple computational methods to build a comprehensive picture of a compound's binding behavior. For this compound, this would involve integrating results from docking, MD simulations, and binding free energy calculations.

Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be performed on MD simulation trajectories to provide a more accurate estimate of binding affinity than docking scores alone. These calculations can also decompose the total binding energy into contributions from individual residues, highlighting the key amino acids responsible for the interaction. Studies on thiazole derivatives have used such methods to analyze binding energetics and have found that the thiazole moiety often contributes significantly through specific noncovalent bonds. nih.govresearchgate.net

Analysis of conformational preferences from MD simulations would reveal the most stable arrangement of the piperidine ring within the binding site. For example, it would determine whether a chair or boat conformation is preferred and the orientation of the thiazolylmethyl substituent (axial vs. equatorial). This information is critical for understanding structure-activity relationships (SAR) and for designing more rigid analogs that lock in the bioactive conformation, potentially leading to enhanced potency.

Advanced Analytical and Bioanalytical Methodologies for 3 1,3 Thiazol 2 Yl Methyl Piperidine Research

Spectroscopic Techniques for Compound Characterization (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of newly synthesized compounds like 3-[(1,3-Thiazol-2-yl)methyl]piperidine. Each technique provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of the molecule. nih.govresearchgate.net For this compound, ¹H NMR would reveal characteristic signals for the protons on the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the thiazole (B1198619) ring. chemicalbook.commdpi.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the atoms. For instance, the protons on the piperidine ring typically appear in the upfield region (δ 1.5-3.0 ppm), while the thiazole protons are found in the downfield aromatic region (δ 7.0-8.0 ppm). chemicalbook.commdpi.com ¹³C NMR provides information on the carbon skeleton, with distinct signals for each carbon atom in the molecule. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. irjmets.com The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aliphatic piperidine ring and the aromatic thiazole ring, C=N and C=C stretching vibrations within the thiazole ring, and the C-S bond vibration. cdnsciencepub.comresearchgate.net The absence of certain bands, such as a strong O-H or N-H stretch (if the piperidine nitrogen is secondary and not protonated), can also provide valuable structural information. nist.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer further structural insights by showing how the molecule breaks apart. scielo.brresearchgate.net For this compound, characteristic fragments would likely correspond to the piperidine and thiazole ring systems. nih.govscielo.br

Interactive Table: Typical Spectroscopic Data for this compound Derivatives

TechniqueObserved FeatureTypical Range/ValueReference
¹H NMR Piperidine ring protonsδ 1.5-3.5 ppm researchgate.netchemicalbook.com
Methylene bridge protons (-CH₂-)δ 3.0-4.0 ppm lew.ro
Thiazole ring protonsδ 7.0-8.5 ppm mdpi.com
¹³C NMR Piperidine ring carbonsδ 20-60 ppm researchgate.net
Methylene bridge carbon (-CH₂-)δ 40-50 ppm lew.ro
Thiazole ring carbonsδ 110-170 ppm mdpi.com
IR (cm⁻¹) C-H stretch (aliphatic)2850-2960 nist.gov
C=N stretch (thiazole)1610-1640 nih.gov
C=C stretch (thiazole)1450-1550 cdnsciencepub.com
C-S stretch (thiazole)650-750 researchgate.net
MS Molecular Ion (M+H)⁺Calculated m/z nih.govnih.gov
Major FragmentsPiperidine, Thiazole moieties scielo.brresearchgate.net

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of non-volatile compounds like this compound. google.com A reversed-phase HPLC method, typically using a C18 column, with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed. nih.gov Detection is usually performed using a UV detector, set at a wavelength where the thiazole chromophore absorbs strongly. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is generated using standards of known concentration. google.com

Gas Chromatography (GC): GC can be used for the analysis of volatile and thermally stable compounds. iaea.orgiaea.org While this compound itself may have limited volatility, derivatization of the piperidine nitrogen can increase its volatility, making it more amenable to GC analysis. oup.com GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can provide high-resolution separation and sensitive detection. google.com

Interactive Table: Typical Chromatographic Conditions for Analysis of Piperidine-Thiazole Compounds

ParameterHPLCGCReference
Column Reversed-phase C18, 5 µmCapillary column (e.g., DB-5) nih.govgoogle.com
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium google.comoup.com
Detector UV-Vis Diode Array (DAD)Flame Ionization (FID) or MS nih.govgoogle.com
Flow Rate 1.0 mL/min1.0 mL/min nih.govoup.com
Temperature Ambient or controlled (e.g., 30 °C)Temperature programmed oven nih.govoup.com
Application Purity, QuantificationImpurity profiling, Quantification google.comiaea.org

Bioanalytical Method Development for Biological Matrices (e.g., LC-MS/MS)

To understand the pharmacokinetic profile of this compound, sensitive and selective bioanalytical methods are required to measure its concentration in biological fluids such as plasma, urine, and tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, specificity, and speed. nih.govresearchtrends.net The method involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection. researchgate.net

Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). mdpi.com An internal standard, which is a structurally similar compound, is added to the samples and calibration standards to correct for variability during sample processing and analysis.

The LC system separates the analyte from endogenous matrix components. The eluent is then introduced into the mass spectrometer. In tandem MS, the parent ion corresponding to the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM), provides excellent selectivity and sensitivity. nih.gov

Interactive Table: Key Parameters for a Bioanalytical LC-MS/MS Method

ParameterDescriptionTypical Setting/ValueReference
Sample Preparation Extraction from matrixProtein Precipitation or SPE researchgate.netmdpi.com
Chromatography LC ColumnC18, sub-2 µm particle size nih.gov
Mobile PhaseGradient of aqueous formic acid and acetonitrile/methanol researchtrends.net
Mass Spectrometry Ionization ModePositive Electrospray Ionization (ESI+) researchtrends.net
Analysis ModeSelected Reaction Monitoring (SRM) nih.gov
Parent Ion[M+H]⁺ of the analyte nih.gov
Product IonA stable, characteristic fragment ion nih.gov
Quantification Calibration RangeDependent on expected concentrations nih.gov
Lower Limit of Quantificationpg/mL to ng/mL range nih.govmdpi.com

Crystallography of this compound-Target Complexes

X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-level structure of a compound and its interaction with a biological target, such as a protein or enzyme. elsevierpure.com Obtaining a crystal structure of this compound bound to its therapeutic target is crucial for understanding its mechanism of action and for structure-based drug design.

The process involves co-crystallizing the purified target protein with the compound. This can be a challenging and iterative process, requiring screening of various conditions (e.g., pH, temperature, precipitants). Once suitable crystals are grown, they are exposed to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and used to calculate the electron density map, from which the atomic structure of the protein-ligand complex can be determined.

The resulting structure reveals the precise binding mode of this compound within the active site of the target, showing all the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.gov This information is invaluable for medicinal chemists to design new analogues with improved potency, selectivity, and pharmacokinetic properties. While specific crystallographic data for this exact compound in a complex may not be publicly available, the principles are well-established in drug discovery. elsevierpure.comnih.gov

Potential Therapeutic Applications and Future Research Directions in Preclinical Development

Identification of Disease Areas Amenable to Modulation by 3-[(1,3-Thiazol-2-yl)methyl]piperidine

The initial step in the preclinical development of this compound would be to identify potential disease areas where it could offer therapeutic benefits. This process is guided by the compound's mechanism of action, which would be elucidated through a series of in vitro and in silico screening assays. The thiazole (B1198619) and piperidine (B6355638) moieties are common scaffolds in medicinal chemistry, known to interact with a variety of biological targets.

Hypothetical Target-Based Approach:

A target-based approach would involve screening the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are implicated in various diseases. For instance, many compounds containing a piperidine ring exhibit activity at central nervous system (CNS) receptors. Therefore, initial screening could focus on targets associated with neurological and psychiatric disorders.

Phenotypic Screening Approach:

Alternatively, a phenotypic screening approach could be employed, where the compound is tested for its effects on cellular models of disease, without prior knowledge of its specific molecular target. This can uncover unexpected therapeutic applications.

A crucial component of this stage is the use of biomarkers to provide insights into disease mechanisms and progression. nih.gov The discovery and validation of clinically useful biomarkers are critical for the success of translational research. nih.gov

Strategies for Further Preclinical Efficacy Studies

Once a potential therapeutic area is identified, robust preclinical efficacy studies are necessary to provide "proof-of-concept". nih.gov The design of these studies is critical to ensure their translational relevance.

Key Considerations for Preclinical Efficacy Study Design:

Model Selection: The choice of animal models is paramount and should mimic the human condition as closely as possible. researchgate.net A combination of animal models may be more informative than a single model. researchgate.net

Dose-Response Relationship: Establishing a clear dose-response relationship is essential. jax.org

Blinding and Randomization: To minimize bias, experiments should be conducted with researchers "blind" to the treatment allocation. jax.org

Replication: Preclinical findings should be replicated in multiple models and ideally by independent researchers before advancing to clinical trials. jax.org

Table 1: Hypothetical Preclinical Efficacy Study Designs for this compound

Therapeutic Area Potential Animal Model Key Efficacy Endpoints
Neurodegenerative Disease Transgenic mouse model of Alzheimer's disease Cognitive performance (e.g., Morris water maze), amyloid plaque burden, neuronal loss
Inflammatory Disorders Collagen-induced arthritis model in rats Paw swelling, inflammatory cytokine levels, joint histology

| Oncology | Xenograft or patient-derived xenograft (PDX) models | Tumor growth inhibition, apoptosis markers, metastasis |

Investigation of Combination Therapies with Existing Agents

Combination therapies are a cornerstone of modern medicine, often leading to improved efficacy and reduced toxicity. aacrjournals.org The preclinical investigation of this compound in combination with existing drugs could reveal synergistic or additive effects.

Rationale for Combination Studies:

Mechanistic Synergy: Combining agents that act on different but interconnected molecular pathways can enhance therapeutic effects. nih.gov

Overcoming Resistance: In areas like oncology, combination therapies can help overcome drug resistance.

Preclinical models are essential for defining the efficacy and optimal scheduling of drug combinations before they are tested in humans. aacrjournals.org In vitro studies can help determine potential antagonism, while in vivo studies are crucial for assessing safety and efficacy. aacrjournals.org

Development of Advanced Delivery Systems for Preclinical Applications

The physicochemical properties of a new chemical entity can impact its solubility and bioavailability. nih.gov Advanced drug delivery systems (DDS) are developed to maximize drug efficacy and minimize side effects. nih.gov

Potential Delivery Systems for Preclinical Studies:

Nanoparticle-based Systems: Liposomes, dendrimers, and polymeric nanoparticles can be engineered to carry drugs to specific cells or tissues, enhancing targeted delivery. itmedicalteam.plresearchgate.net

Oral Capsules for Preclinical Trials: Advanced systems like functional, ready-to-fill oral capsules can simplify the drug development process and protect the active ingredient to optimize absorption. giiresearch.com

Polymer-Lipid Hybrid Nanoparticles: These systems combine the advantages of both liposomes and polymeric nanoparticles, offering increased stability and targeting ability. nih.gov

The goal of these systems is to improve the therapeutic index of the compound by ensuring it reaches the target site in sufficient concentrations. nih.gov

Translational Research Challenges and Opportunities in Preclinical Studies

The transition from preclinical findings to clinical success is fraught with challenges, often referred to as the "translational gap". nih.gov

Common Translational Challenges:

Predictive Validity of Animal Models: Preclinical models often fail to fully recapitulate the complexity of human diseases. nih.gov

Regulatory Hurdles: Navigating the complex and evolving regulatory landscape is a significant challenge. cytivalifesciences.com

Scalability: Transitioning from lab-based production to a scalable manufacturing process can be a major hurdle. cytivalifesciences.com

Opportunities for Improvement:

Improved Preclinical Study Design: Adhering to rigorous guidelines for experimental design and reporting, such as the ARRIVE guidelines, can enhance the reproducibility and reliability of preclinical research. jax.org

Biomarker-Driven Development: Integrating biomarkers into preclinical and clinical studies can help in patient selection and monitoring treatment response. nih.gov

Collaborative Research: Increased collaboration between academic researchers, pharmaceutical companies, and regulatory agencies can facilitate a more efficient translational process. nih.gov

Gaps in Current Knowledge and Future Avenues for Academic Inquiry into this compound

Given the limited publicly available information on this compound, there are significant gaps in our understanding of this compound.

Key Knowledge Gaps:

Mechanism of Action: The specific biological target(s) of the compound are unknown.

Pharmacokinetic Profile: Data on its absorption, distribution, metabolism, and excretion (ADME) are not available.

In Vivo Efficacy: There is no published evidence of its efficacy in any disease model.

Future Research Directions:

Systematic Screening: A comprehensive screening of the compound against a wide range of biological targets and in various phenotypic assays is warranted to uncover its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could help optimize its potency and selectivity.

Pharmacokinetic and Toxicological Profiling: Detailed preclinical studies are needed to characterize its ADME and safety profile.

Addressing these knowledge gaps through rigorous academic inquiry will be the first step in determining whether this compound or its derivatives hold promise as future therapeutic agents.

Q & A

Q. What are the common synthetic routes for 3-[(1,3-Thiazol-2-yl)methyl]piperidine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling a thiazole derivative with a piperidine scaffold via nucleophilic substitution or cross-coupling reactions. For example:

Thiazole Activation : React 2-chloromethylthiazole with piperidine in a polar aprotic solvent (e.g., DMF) under reflux, using a base like K₂CO₃ to deprotonate piperidine .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product.

Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or unreacted precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR: Identify aromatic protons from the thiazole ring (δ 7.0–8.5 ppm) and piperidine’s aliphatic protons (δ 1.5–3.0 ppm).
  • ¹³C NMR: Confirm methylene bridging (C-Thiazole-CH₂-piperidine, ~δ 40–50 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR : Detect C-S (thiazole, ~650 cm⁻¹) and C-N (piperidine, ~1250 cm⁻¹) stretches .

Q. How can researchers evaluate the compound’s preliminary bioactivity in antifungal assays?

  • Methodological Answer :

In Vitro Testing : Follow CLSI guidelines for antifungal susceptibility (e.g., broth microdilution).

  • Prepare serial dilutions of the compound (0.5–64 µg/mL) in RPMI-1640 medium.
  • Inoculate with Candida albicans (ATCC 90028) and incubate at 35°C for 48 hours.
  • Determine MIC (Minimum Inhibitory Concentration) visually or via spectrophotometry .

Controls : Include fluconazole as a positive control and solvent-only negative controls.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and activation energies for key steps (e.g., methylene bridge formation).
  • Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to identify low-energy pathways .
  • Solvent Optimization : Predict solvent effects (e.g., DMF vs. THF) using COSMO-RS models to enhance yield .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Meta-Analysis Framework :

Data Harmonization : Standardize assay protocols (e.g., incubation time, inoculum size) to reduce variability .

Multivariate Regression : Identify confounding variables (e.g., compound purity, solvent choice) using factorial design (2^k factorial) to isolate biological effects .

Dose-Response Modeling : Fit data to Hill or Log-Logistic curves to compare EC₅₀ values across studies .

Q. How to design a multi-step synthesis route with minimal byproducts?

  • Methodological Answer :
  • Retrosynthetic Planning : Use AI tools (e.g., Synthia, Chematica) to propose routes prioritizing high atom economy and minimal protecting groups .
  • Statistical DoE (Design of Experiments) :
  • Apply a Box-Behnken design to optimize variables (temperature, catalyst loading, solvent ratio).
  • Analyze via ANOVA to identify significant factors (p < 0.05) .
  • In-Line Analytics : Integrate PAT (Process Analytical Technology) like ReactIR to monitor intermediates in real-time .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Kinetic Studies : Perform time-kill assays to distinguish fungicidal vs. fungistatic effects .
  • Proteomic Profiling : Use LC-MS/MS to identify protein targets in Candida lysates after treatment with the compound .
  • Molecular Dynamics (MD) : Simulate interactions between the compound and fungal cytochrome P450 enzymes (e.g., CYP51) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1,3-Thiazol-2-yl)methyl]piperidine
Reactant of Route 2
3-[(1,3-Thiazol-2-yl)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.